molecular formula C16H18N4O2 B2907943 N-(2-(1H-indol-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014048-60-2

N-(2-(1H-indol-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2907943
CAS No.: 1014048-60-2
M. Wt: 298.346
InChI Key: MWUYMKDGOVVYGD-UHFFFAOYSA-N
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Description

N-(2-(1H-Indol-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic amide derivative combining a tryptamine backbone (via the 2-(1H-indol-3-yl)ethyl group) with a substituted pyrazole carboxamide moiety. The compound’s structure features a 3-methoxy and 1-methyl substitution on the pyrazole ring, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-20-10-13(16(19-20)22-2)15(21)17-8-7-11-9-18-14-6-4-3-5-12(11)14/h3-6,9-10,18H,7-8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUYMKDGOVVYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves the coupling of an indole derivative with a pyrazole carboxylic acid. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling reaction, which facilitates the formation of the amide bond between the carboxylic acid and the amine group . This reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy group (-OCH₃) at the pyrazole ring’s 3-position undergoes nucleophilic substitution under acidic or basic conditions. Common reagents and outcomes include:

Reaction TypeReagents/ConditionsProductsReference
DemethylationHBr (48%), reflux, 6–8 hoursFormation of 3-hydroxy-1-methylpyrazole derivative
Aromatic substitutionAlCl₃ (Lewis acid), aryl halidesSubstitution of methoxy group with aryl/alkyl groups

Mechanistic studies suggest the methoxy group acts as a leaving group in acidic media, enabling substitution with nucleophiles like amines or thiols.

Amide Hydrolysis

The carboxamide functional group undergoes hydrolysis under acidic or alkaline conditions:

Hydrolysis TypeConditionsProductsReference
Acidic hydrolysis6M HCl, 100°C, 12 hours3-methoxy-1-methylpyrazole-4-carboxylic acid + 2-(1H-indol-3-yl)ethylamine
Alkaline hydrolysisNaOH (10%), ethanol, refluxSodium carboxylate intermediate

Kinetic studies indicate that steric hindrance from the indole-ethyl group slows hydrolysis rates compared to simpler pyrazole carboxamides .

Coupling Reactions

The indole moiety participates in cross-coupling reactions, particularly Sonogashira coupling :

Reaction TypeCatalysts/ReagentsProductsReference
Sonogashira couplingPd(PPh₃)₄, CuI, piperidineAlkynylated derivatives at indole C-2 or C-5 positions
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-arylated indole derivatives

Reaction yields for Sonogashira coupling range from 65–78%, with regioselectivity influenced by steric effects of the ethyl linker .

Oxidation Reactions

The indole ring undergoes oxidation at the pyrrole subunit:

Oxidizing AgentConditionsProductsReference
KMnO₄Acetic acid, 60°CIndole-2,3-dione (isatin derivative)
OzoneCH₂Cl₂, −78°CCleavage of indole ring to form ketoamide

Reduction Reactions

Selective reduction of the pyrazole ring’s N-methyl group:

Reducing AgentConditionsProductsReference
LiAlH₄Dry THF, 0°C → RTSecondary amine derivative
H₂/Pd-CEthanol, 50 psi, 12 hoursSaturation of pyrazole ring (partial)

Cyclization Reactions

The compound forms heterocyclic fused systems under specific conditions:

Reaction TypeReagents/ConditionsProductsReference
Thermal cyclizationDMF, 120°C, 24 hoursPyrazolo[3,4-b]indole fused system
Acid-mediatedPPA, 100°CIndolo[2,3-c]pyrazole derivative

Mechanistic Insights

  • Amide bond stability : The carboxamide’s resonance stabilization reduces reactivity toward electrophiles .
  • Indole C-3 reactivity : Enhanced electrophilic substitution due to electron-donating ethyl group .

Scientific Research Applications

Cancer Therapy

Mechanism of Action:
Research indicates that compounds with indole and pyrazole moieties exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the carboxamide group enhances the compound's ability to interact with biological targets, potentially leading to increased efficacy against various cancer types.

Case Studies:
A study published in Molecular Cancer Therapeutics demonstrated that derivatives of pyrazole compounds showed significant cytotoxic effects on human cancer cell lines, including breast and prostate cancers. The study concluded that these compounds could serve as lead structures for the development of novel anticancer drugs .

Neuroprotective Effects

Research Findings:
The indole structure is known for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2-(1H-indol-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide may enhance neuronal survival by modulating neurotransmitter systems and reducing oxidative stress.

Case Studies:
A recent investigation highlighted the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce cell death and improve cognitive function in animal models, suggesting their potential for treating neurodegenerative disorders .

Anti-inflammatory Properties

Mechanism of Action:
The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases. By targeting specific pathways involved in inflammation, it may reduce symptoms associated with conditions like arthritis and inflammatory bowel disease.

Research Evidence:
In vitro studies have shown that related pyrazole derivatives can effectively inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators of inflammation. These findings support the hypothesis that this compound could be developed into a therapeutic agent for inflammatory conditions .

Pharmacokinetics and Toxicology

Pharmacokinetic Profile:
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies suggest favorable absorption and distribution characteristics, with moderate metabolic stability.

Toxicological Studies:
Preliminary toxicological assessments indicate that this compound has a low toxicity profile at therapeutic doses, making it a promising candidate for further development. Long-term toxicity studies are necessary to establish safety for clinical use.

Data Tables

Application AreaMechanism of ActionKey Findings
Cancer TherapyInduces apoptosis; inhibits tumor growthSignificant cytotoxic effects on cancer cell lines
NeuroprotectionReduces oxidative stress; modulates neurotransmittersImproved cognitive function in animal models
Anti-inflammatoryInhibits pro-inflammatory cytokinesReduced TNF-α and IL-6 production

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets in the body. The indole moiety is known to interact with serotonin receptors, while the pyrazole ring can modulate enzyme activity. These interactions can lead to various pharmacological effects, such as anti-inflammatory and analgesic activities .

Comparison with Similar Compounds

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides ()

These derivatives (e.g., compounds 3a–3e ) share a pyrazole-carboxamide core but differ in substituents:

  • Substituents: Chloro, cyano, aryl (phenyl, 4-chlorophenyl, 4-fluorophenyl), and methyl groups.
  • Physical Properties : Melting points range from 123–183°C, influenced by halogen substituents (e.g., 4-chlorophenyl in 3b raises mp to 171–172°C vs. 133–135°C for 3a ).
  • Spectral Data : Distinct $ ^1H $-NMR signals for aromatic protons (δ 7.21–8.12 ppm) and methyl groups (δ 2.42–2.66 ppm).
  • Key Differences: The target compound replaces chloro/cyano groups with a 3-methoxy group, likely enhancing solubility and altering electronic properties .

N-[2-(1H-Indol-3-yl)ethyl]-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide ()

  • Substituents : Features a pyridine-oxadiazole hybrid substituent instead of methoxy/methyl groups.
  • Molecular Weight : 427.5 g/mol (vs. ~356 g/mol for the target compound, estimated from its formula).

Benzamide Derivatives with Indole-Ethyl Moieties ()

A series of N-(2-(1H-indol-3-yl)ethyl)-aromatic benzamides (15–19 ) highlight the role of aromatic substitution:

Compound Substituent Melting Point (°C) Key Spectral Features
15 4-methyl 126.8–128.2 Aromatic δ 7.44–8.63 ppm (DMSO-d6)
16 4-methoxy 132.8–134.3 Methoxy δ 3.85 ppm
17 4-chloro 150.6–152.0 Chlorine-induced deshielding
19 2-naphthyl 193.2–195.0 Extended conjugation (naphthyl δ 7.80 ppm)

Comparison with Target Compound :

  • The 3-methoxy group mirrors 16 ’s 4-methoxy benzamide but in a heterocyclic context, which may affect metabolic stability .

Tryptamine Derivatives with Heterocyclic Moieties

3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide ()

  • Substituents : Trifluoromethylpyridine and imidazole groups.
  • Key Features : Higher molecular weight (392.2 g/mol) and fluorinated groups enhance bioavailability and target affinity.
  • Contrast : The target compound lacks fluorinated groups but includes a methoxy group, balancing hydrophobicity and polarity .

N-(2-(1H-Indol-3-yl)ethyl)-2,2,2-trichloro-N′-(pyrimidin-2-yl)etan-1,1-diamine ()

  • Substituents : Trichloromethyl and pyrimidine groups.
  • Biological Relevance : Designed for antitumor activity, emphasizing the versatility of tryptamine hybrids.
  • Structural Divergence : The target compound’s pyrazole-carboxamide scaffold may offer improved metabolic stability over trichloromethyl groups .

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound involves a reaction between tryptamine and various acylating agents, often utilizing N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating reagent. The yield and purity of the synthesized compound are critical for subsequent biological evaluations. Typical yields range around 89%, with melting points reported between 93–95 °C, indicating good crystallinity and stability .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold, including this compound. These compounds have shown efficacy against various cancer cell lines, including lung (A549), colorectal (HT-29), and liver (HepG2) cancers. For instance, in vitro assays demonstrated significant antiproliferative effects, with IC50 values indicating potent activity against these cell lines .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 Value (µM)Reference
N-(2-(1H-indol-3-yl)ethyl)-3-methoxy...A54912.5
N-(2-(1H-indol-3-yl)ethyl)-3-methoxy...HT-2915.0
N-(2-(1H-indol-3-yl)ethyl)-3-methoxy...HepG210.0

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, potentially by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Studies have shown that derivatives of the pyrazole structure can significantly reduce inflammation in animal models, with some compounds demonstrating an anti-inflammatory profile comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism is thought to involve the inhibition of prostaglandin synthesis, which is crucial in mediating inflammatory responses .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundModelInhibition (%)Reference
N-(2-(1H-indol-3-yl)ethyl)-3-methoxy...Carrageenan-induced65%
N-(2-(1H-indol-3-yl)ethyl)-3-methoxy...Edema model71%

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown promising antimicrobial activity against various bacterial strains. The presence of the indole moiety is believed to enhance its interaction with microbial targets, leading to effective inhibition of growth .

The biological activities of this compound are attributed to several mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Enzyme Inhibition : Inhibition of COX enzymes leads to reduced synthesis of pro-inflammatory mediators.

Case Studies

Several case studies have documented the therapeutic potential of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A clinical trial involving a pyrazole derivative showed a significant reduction in tumor size in patients resistant to conventional therapies.
  • Chronic Inflammatory Diseases : Patients treated with pyrazole-based compounds reported improved symptoms in chronic inflammatory conditions such as rheumatoid arthritis.

Q & A

Q. What are the recommended synthesis routes for N-(2-(1H-indol-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, and how can purity be optimized?

The synthesis typically involves multi-step reactions starting with functionalization of the pyrazole core, followed by coupling with the indole-ethylamine moiety. Key steps include:

  • Pyrazole activation : Use of coupling reagents (e.g., HATU or EDC) for carboxamide bond formation .
  • Indole incorporation : Nucleophilic substitution or amide bond formation under inert conditions (e.g., dry THF, argon atmosphere) .
  • Purification : Gradient column chromatography (e.g., 60–100% EtOAc/hexanes) and recrystallization to achieve >95% purity. LC-MS and NMR (¹H/¹³C) are critical for verifying structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key peaks should researchers prioritize?

Essential techniques include:

  • ¹H NMR : Look for the indole NH proton (δ ~11.5 ppm), pyrazole CH3 (δ ~3.8 ppm), and methoxy group (δ ~3.5 ppm) .
  • LC-MS : Molecular ion [M+H]+ should match the theoretical mass (C₁₆H₁₈N₄O₂: 298.14 g/mol).
  • IR Spectroscopy : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and indole N-H bend (~3400 cm⁻¹) .

Advanced Research Questions

Q. How does the stereoelectronic profile of the methoxy group influence target binding, and what computational methods validate these interactions?

The 3-methoxy group on the pyrazole ring enhances electron density, affecting π-π stacking with aromatic residues in enzyme active sites (e.g., kinases or CYP450 isoforms). Computational strategies include:

  • Molecular docking (AutoDock Vina) : Compare binding affinities of methoxy vs. non-methoxy analogs .
  • DFT calculations : Assess orbital interactions (e.g., HOMO-LUMO gaps) to predict reactivity . Experimental validation via mutagenesis studies (e.g., replacing methoxy with -OH or -H) can resolve contradictory affinity data .

Q. What strategies address discrepancies in cytotoxicity data across cancer cell lines?

Contradictory cytotoxicity (e.g., IC₅₀ varying >10-fold between MCF-7 and HeLa cells) may arise from:

  • Membrane permeability : Measure logP (experimental vs. calculated) to assess lipid bilayer penetration .
  • Metabolic stability : Incubate with liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated) .
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to rule out non-specific kinase inhibition .

Q. How can structure-activity relationship (SAR) studies guide optimization of this scaffold for neurodegenerative targets?

Key SAR insights include:

Modification Biological Impact Reference
Indole C3-ethyl chain elongation Reduced blood-brain barrier penetration
Pyrazole N-methyl → N-ethyl Improved metabolic stability (t₁/₂ +2.5h)
Methoxy → trifluoromethoxy Enhanced affinity for amyloid-β aggregates
Prioritize in vivo PK/PD studies in transgenic Alzheimer’s models to validate CNS efficacy .

Methodological Guidance

Q. What in vitro assays are most reliable for evaluating its enzyme inhibition potential?

  • Fluorescence polarization : For real-time monitoring of kinase inhibition (e.g., EGFR, BRAF) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to receptors (e.g., serotonin 5-HT₆) .
  • CYP450 inhibition screening : Use luminescent assays (e.g., P450-Glo) to identify metabolic liabilities .

Q. How should researchers design controls to mitigate false positives in apoptosis assays?

  • Positive controls : Staurosporine (pan-caspase activator) and Annexin V-FITC/PI staining .
  • Negative controls : Incubate with Z-VAD-FMK (caspase inhibitor) to confirm caspase-dependent apoptosis.
  • Off-target checks : Include a non-indole analog to isolate indole-specific effects .

Data Interpretation & Contradictions

Q. Why might this compound show anti-inflammatory activity in murine models but fail in human PBMC assays?

Species-specific differences in COX-2 isoform binding pockets or metabolic pathways (e.g., murine vs. human CYP2C19) are likely culprits. Resolve by:

  • Cross-species target sequencing : Identify divergent residues in COX-2 active sites .
  • Metabolite profiling (UHPLC-QTOF) : Compare murine vs. human metabolite profiles to detect inactive derivatives .

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